N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Description
N1-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-N2-(4-Methoxyphenyl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern:
- N1 substituent: A 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group, combining heterocyclic (furan) and indole-derived (indolinyl) moieties.
- N2 substituent: A 4-methoxyphenyl group, a common pharmacophore in bioactive compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGVVDJQSIXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
Key Observations:
- Substituent Diversity : The target compound’s N1 group combines furan and indolinyl, unlike analogs with pyridyl (S336, S5456), halogenated aryl (Compounds 19–20), or isoindolinyl (GMC-5) groups.
- Methoxy Group Prevalence : The 4-methoxyphenyl group is recurrent in oxalamides (e.g., GMC-5, Compounds 19–23), suggesting its role in modulating solubility and receptor interactions.
Flavoring Agents (Umami Agonists)
- S336: Potent umami agonist with regulatory approval (NOEL = 100 mg/kg bw/day in rats). Used to replace monosodium glutamate (MSG) in foods .
- Target Compound : While untested, the furan-indolinyl group may alter receptor binding (e.g., hTAS1R1/hTAS1R3) compared to S336’s dimethoxybenzyl and pyridyl groups.
Antimicrobial Activity
- GMC-5 : Exhibits in vitro antimicrobial activity, though less potent than halogenated analogs (e.g., GMC-1: 4-bromophenyl) .
Metabolic Interactions
- S5456: Inhibits CYP3A4 (51% at 10 µM) but deemed non-inhibitory in definitive assays .
- Target Compound: Furan rings are known for metabolic activation (e.g., hepatotoxicity), warranting caution despite structural similarities to safe compounds like S336 .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises two primary segments:
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl) moiety : Requires synthesis of a bifunctional ethylamine bearing furan and indoline substituents.
- N2-(4-methoxyphenyl)oxalamide : Derived from 4-methoxyaniline and oxalic acid derivatives.
Retrosynthetic disconnection suggests two plausible routes:
- Route A : Sequential amidation of oxalyl chloride with 4-methoxyaniline and the furan-indolin-ethylamine.
- Route B : Coupling pre-formed oxalamic acid intermediates with both amines via activating agents.
Key challenges include steric hindrance at the secondary amine of indoline and regioselectivity during amidation.
Synthetic Methodologies
Oxalyl Chloride-Mediated Stepwise Amidation
This method adapts protocols for N1,N2-bis(2-hydroxyethyl)oxalamide, leveraging oxalyl chloride’s reactivity with amines.
Procedure:
Synthesis of 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine :
Formation of Oxalamide Intermediate :
- Oxalyl chloride (1.1 equiv) is added dropwise to 4-methoxyaniline (1.0 equiv) in dry dichloromethane at −10°C under N₂. After 2 hours, 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.0 equiv) is introduced, and the mixture stirs at 25°C for 24 hours.
- Workup: Extraction with NaHCO₃ (sat.), drying (Na₂SO₄), and solvent removal.
- Yield: 65–70% after silica gel chromatography (hexane/EtOAc 4:1).
Optimization Insights:
Coupling Agent-Assisted One-Pot Synthesis
Inspired by ethanolamine-oxalate ester condensations, this route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure:
Preparation of Oxalamic Acid :
Amide Coupling :
Advantages:
- Avoids handling corrosive oxalyl chloride.
- Higher functional group tolerance due to HOBt’s stabilizing effects.
Comparative Analysis of Methodologies
| Parameter | Oxalyl Chloride Route | Coupling Agent Route |
|---|---|---|
| Yield | 65–70% | 72–75% |
| Reaction Time | 26 hours | 24 hours |
| Cost | Low (oxalyl chloride) | High (EDC/HOBt) |
| Purification | Column chromatography | Recrystallization |
| Side Products | Chlorinated byproducts | Minimal |
Intermediate Characterization and Quality Control
Critical intermediates were validated using:
Scalability and Industrial Feasibility
The coupling agent route, despite higher reagent costs, is preferred for pilot-scale production due to:
Q & A
Q. What are the optimized synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide?
The synthesis involves three key steps: (1) formation of a furan-2-yl intermediate via alkylation or coupling reactions, (2) indole functionalization using indoline derivatives under acidic conditions, and (3) oxalamide linkage via condensation of oxalic acid derivatives with amines. Catalysts like triethylamine and solvents such as DMF or ethanol are critical for yield optimization. Purification typically employs recrystallization or column chromatography .
Q. How is structural confirmation and purity assessed for this compound?
Analytical methods include:
Q. What are the solubility properties of this compound in common solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility profiles are critical for in vitro assays; DMSO stock solutions (10–20 mM) are recommended for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. Mitigation strategies include:
- Dose-response validation across multiple cell lines.
- Orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays).
- Metabolic stability testing to rule out off-target effects .
Q. What reaction mechanisms govern the compound’s oxidation and substitution behavior?
- Oxidation : The furan ring undergoes epoxidation or ring-opening with agents like mCPBA, while the indoline moiety may form hydroxylated derivatives.
- Substitution : Electrophilic aromatic substitution occurs at the indole C3 position under acidic conditions. Reaction outcomes depend on solvent polarity and catalyst choice (e.g., Lewis acids) .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Furan replacement : Substitution with thiophene reduces steric hindrance, altering receptor binding.
- Methoxy group removal : Eliminates hydrogen-bonding interactions, decreasing affinity for serotonin receptors.
- Computational docking (e.g., AutoDock Vina) validates SAR trends .
Q. What methodologies are used to study its enzyme inhibition kinetics?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like kinases.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd).
- Fluorescence Polarization : Assesses competitive inhibition in high-throughput formats .
Q. How can synthetic scalability be achieved without compromising yield?
- Flow chemistry : Enhances reproducibility for condensation steps.
- Catalyst screening : Pd/C or Raney Ni improves hydrogenation efficiency.
- Process Analytical Technology (PAT) : Monitors reaction progress via in-line IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
